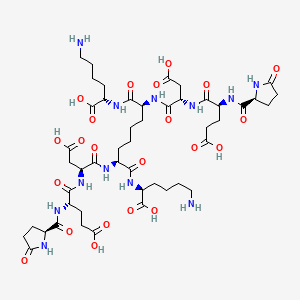
L-异亮氨酸乙酯盐酸盐
描述
Ethyl L-isoleucinate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 . It is a white powder that should be stored in a dark place at room temperature .
Molecular Structure Analysis
The molecular weight of Ethyl L-isoleucinate hydrochloride is 195.68 . The elemental composition is approximately 49.10% Carbon, 9.27% Hydrogen, 18.12% Chlorine, 7.16% Nitrogen, and 16.35% Oxygen .Physical And Chemical Properties Analysis
Ethyl L-isoleucinate hydrochloride is a white powder . It should be stored in a dark place, in an inert atmosphere, at room temperature .科学研究应用
农业害虫防治
L-异亮氨酸乙酯盐酸盐已被鉴定为一种具有生物活性的化合物,在控制农业害虫方面具有巨大潜力 . 它对斜纹夜蛾和棉铃虫等害虫表现出很高的拒食活性,这些害虫会导致作物大量减产。该化合物还具有杀幼虫活性,使其成为开发环保农药的有希望的候选化合物。
医药中间体
在制药行业,L-异亮氨酸乙酯盐酸盐作为合成多种药物的中间体 . 它在生产治疗多种疾病的药物中起着至关重要的作用,从而促进了医疗治疗和疗法的进步。
化学合成
该化合物用于化学合成过程,尤其是在生产复杂有机分子 . 它在某些条件下的反应性和稳定性使其成为合成其他化合物的宝贵试剂。
食品工业
L-异亮氨酸乙酯盐酸盐参与某些食品的发酵过程,影响像白酒这种传统中国酒的香味特征 . 它影响发酵过程中酸、醇和酯的代谢,影响饮料的整体口感和质量。
营养补充剂
作为一种氨基酸衍生物,L-异亮氨酸乙酯盐酸盐可用于营养补充剂以提高身体机能和肌肉合成 . 它在蛋白质代谢中的作用使其成为针对运动员和健美运动员的膳食补充剂的候选者。
医学研究
该化合物用于医学研究,特别是与蛋白质合成和代谢相关的研究 . 它有助于了解各种生物过程,并可能导致治疗代谢疾病的突破。
环境科学
在环境科学中,L-异亮氨酸乙酯盐酸盐作为农药替代品,研究其对土壤和水生生态系统的影响 . 其对非目标物种的影响和环境安全性是正在进行的研究领域。
安全和危害
作用机制
Target of Action
L-Isoleucine Ethyl Ester Hydrochloride is an amino acid derivative
Mode of Action
It is known that amino acid derivatives can participate in a variety of biological processes, including protein synthesis and metabolism .
Biochemical Pathways
L-Isoleucine Ethyl Ester Hydrochloride may be involved in protein synthesis and metabolism . Amino acids and their derivatives play crucial roles in these biochemical pathways, contributing to the formation of proteins and influencing various metabolic processes.
Result of Action
As an amino acid derivative, it may contribute to protein synthesis and influence various metabolic processes .
Action Environment
The action, efficacy, and stability of L-Isoleucine Ethyl Ester Hydrochloride can be influenced by various environmental factors. For instance, it is a white crystalline solid that is soluble in water and organic solvents . Therefore, the compound’s action may be affected by the pH, temperature, and presence of other compounds in its environment.
生化分析
Biochemical Properties
L-isoleucine ethyl ester hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis and modification of peptides and proteins. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to release L-isoleucine. Additionally, L-isoleucine ethyl ester hydrochloride can be involved in transamination reactions catalyzed by aminotransferases, where it donates its amino group to form other amino acids. These interactions highlight the compound’s versatility in biochemical processes .
Cellular Effects
L-isoleucine ethyl ester hydrochloride influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can enhance the uptake of glucose by muscle cells, thereby promoting energy production and improving cellular metabolism. Additionally, L-isoleucine ethyl ester hydrochloride can modulate the expression of genes involved in protein synthesis and degradation, impacting overall cell function and health .
Molecular Mechanism
At the molecular level, L-isoleucine ethyl ester hydrochloride exerts its effects through several mechanisms. One key mechanism involves the hydrolysis of the ester bond by esterases, releasing L-isoleucine, which can then participate in various metabolic pathways. The compound can also bind to specific receptors or enzymes, modulating their activity. For instance, it can inhibit or activate certain enzymes involved in amino acid metabolism, thereby influencing the overall metabolic flux within the cell. These molecular interactions underscore the compound’s role in regulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-isoleucine ethyl ester hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that L-isoleucine ethyl ester hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of L-isoleucine ethyl ester hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to enhance muscle protein synthesis and improve glucose uptake, contributing to better muscle function and energy metabolism. At higher doses, L-isoleucine ethyl ester hydrochloride can exhibit toxic or adverse effects, such as gastrointestinal disturbances and metabolic imbalances. These dosage-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
L-isoleucine ethyl ester hydrochloride is involved in several metabolic pathways, including those related to amino acid metabolism. The compound can be hydrolyzed to release L-isoleucine, which then participates in the branched-chain amino acid (BCAA) metabolic pathway. This pathway involves enzymes such as branched-chain aminotransferase and branched-chain alpha-keto acid dehydrogenase, which catalyze the conversion of BCAAs into their respective keto acids and further into energy-producing metabolites. These interactions highlight the compound’s role in regulating metabolic flux and maintaining cellular energy balance .
Transport and Distribution
Within cells and tissues, L-isoleucine ethyl ester hydrochloride is transported and distributed through various mechanisms. The compound can be taken up by cells via amino acid transporters, which facilitate its entry into the cytoplasm. Once inside the cell, L-isoleucine ethyl ester hydrochloride can interact with binding proteins that regulate its localization and accumulation. These transport and distribution mechanisms ensure that the compound reaches its target sites within the cell, where it can exert its biochemical effects .
Subcellular Localization
L-isoleucine ethyl ester hydrochloride exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to various cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s role in regulating cellular processes, as they determine its accessibility to specific enzymes and biomolecules. Understanding the subcellular localization of L-isoleucine ethyl ester hydrochloride provides insights into its functional roles within the cell .
属性
IUPAC Name |
ethyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-6(3)7(9)8(10)11-5-2;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGRWNMNWONMOO-LEUCUCNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972233 | |
| Record name | Ethyl isoleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56782-52-6 | |
| Record name | L-Isoleucine, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56782-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl isoleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl L-isoleucinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2S)-1-Methoxypropan-2-yl]oxy-5-(4-methylsulfonylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B1671569.png)











